Methyl 2-amino-3-methylpent-2-enoate
Description
Methyl 2-amino-3-methylpent-2-enoate is an α,β-unsaturated ester featuring an amino substituent at the α-carbon and a methyl group at the β-carbon. This compound belongs to a class of enamino esters, which are pivotal intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds such as oxazoles and imidazoles . For instance, methyl enoate derivatives with amino substituents are frequently synthesized via condensation reactions between β-keto esters and amines, as exemplified in the preparation of methyl 2-benzoylamino-3-arylaminobut-2-enoates .
Properties
CAS No. |
62125-96-6 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-amino-3-methylpent-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-4-5(2)6(8)7(9)10-3/h4,8H2,1-3H3 |
InChI Key |
KYZWMDLQSLDMKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C(=O)OC)N)C |
Origin of Product |
United States |
Preparation Methods
Acylation and Claisen Condensation
The synthesis of methyl 2-(((benzyloxy)carbonyl)amino)-4-methyl-3-oxopent-4-enoate (1j), a precursor to the target compound, exemplifies this approach. Starting with methyl N-((benzyloxy)carbonyl)glycinate, lithium hexamethyldisilazide (LiHMDS)-mediated deprotonation enables acylation with 3-methylbut-2-enoyl chloride. Subsequent Claisen condensation with methyl acetate under basic conditions yields the α,β-unsaturated β-keto ester.
Reaction Conditions :
- Base : LiHMDS (1.3 equiv, −78°C)
- Acylating Agent : 3-methylbut-2-enoyl chloride (1.3 equiv)
- Solvent : Tetrahydrofuran (THF)
- Yield : 55% after column chromatography
This method’s efficiency hinges on the steric and electronic properties of the acylating agent. Bulky substituents on the α,β-unsaturated acyl chloride minimize side reactions, such as over-acylation or epimerization.
Asymmetric Transfer Hydrogenation (ATH) and Dynamic Kinetic Resolution (DKR)
Enantioselective synthesis is achieved via ruthenium-catalyzed ATH/DKR, which concurrently reduces the β-keto ester and resolves enantiomers. The catalyst system—dichloro(mesitylene)ruthenium(II) dimer and (S,S)-DPAE ligand—induces high enantiomeric excess (ee) in i-PrOH/HCOONH₄ buffer.
Catalytic System :
| Component | Quantity | Role |
|---|---|---|
| Ru(mesitylene)Cl₂ dimer | 2.5 mol% | Transition metal catalyst |
| (S,S)-DPAE ligand | 5 mol% | Chiral inducer |
| HCOOH/Et₃N | 1.5/3 equiv | Hydrogen source/base |
Optimized Conditions :
- Temperature : 80°C (pre-catalyst activation), then room temperature
- Reaction Time : 24–48 hours
- Yield : 70–85% with >90% ee
This method’s robustness is demonstrated in the synthesis of structurally analogous compounds, such as methyl 2-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxohex-4-enoate (1a), where the anti-Selectivity exceeds 20:1 dr.
Deprotection Strategies for Free Amine Liberation
The benzyloxycarbonyl (Cbz) group in intermediates like 1j requires cleavage to unmask the primary amine. Catalytic hydrogenation over Pd/C (10 wt%) in methanol achieves quantitative deprotection without ester hydrolysis.
Deprotection Protocol :
Alternative methods, such as hydrogen bromide (HBr) in acetic acid, are less favored due to ester degradation risks.
Spectroscopic Characterization and Analytical Data
This compound derivatives exhibit distinct spectral signatures. Key data for intermediate 1j include:
¹H NMR (400 MHz, CDCl₃) :
- δ 7.46–7.28 (m, 5H, Ar–H)
- δ 6.34 (s, 1H, CH–C=O)
- δ 5.12 (s, 2H, OCH₂Ph)
- δ 3.71 (s, 3H, OCH₃)
- δ 1.94 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) :
HRMS (ESI/TOF-Q) :
Comparative Analysis of Substrate Scope and Limitations
The ATH/DKR methodology tolerates diverse α,β-unsaturated acyl chlorides, enabling access to variably substituted enamines. However, electron-deficient substrates (e.g., 4-bromophenyl derivatives) exhibit reduced reactivity due to diminished enolate stability.
Substrate Performance :
| Substrate | Yield (%) | ee (%) |
|---|---|---|
| 3-Methylbut-2-enoyl | 85 | 92 |
| 4-Bromocinnamoyl | 54 | 88 |
| Crotonoyl | 78 | 90 |
Steric hindrance at the β-position enhances enantioselectivity but compromises reaction rates.
Mechanistic Insights into Enantioselective Induction
The (S,S)-DPAE ligand coordinates ruthenium, forming a chiral pocket that biases hydride transfer to the re face of the β-keto ester. Density functional theory (DFT) studies suggest a six-membered transition state, where formate decomposition generates the active Ru–H species.
Key Transition State Interactions :
- π-Stacking between the mesitylene ligand and acylated glycine
- Hydrogen bonding between the amide carbonyl and formate
This model rationalizes the anti-Selectivity observed in products, as syn-addition would incur steric clashes with the ligand’s phenyl groups.
Industrial-Scale Considerations and Process Optimization
Scale-up of ATH/DKR requires addressing catalyst loading and solvent recovery. Continuous flow systems enhance mass transfer and reduce ruthenium leaching.
Cost-Benefit Analysis :
- Catalyst Recycling : Three cycles feasible with <5% activity loss
- Solvent Recovery : i-PrOH/H₂O azeotrope enables 90% reuse
- Throughput : 1 kg/day achievable in bench-scale reactors
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-methylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-amino-3-methylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-methylpent-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular pathways and biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methyl 2-amino-3-methylpent-2-enoate shares key functional groups with other methyl esters and enamino esters described in the literature. Below is a comparative analysis of its structural analogs:



Key Observations :
- Reactivity: The α-amino group in this compound likely enhances nucleophilicity, facilitating cyclization reactions to form heterocycles, similar to the behavior of methyl 2-benzoylamino-3-arylaminobut-2-enoates in synthesizing oxazoloquinolines .
- Stability: Unlike diterpene esters (e.g., sandaracopimaric acid methyl ester), which exhibit high thermal stability due to their rigid tricyclic frameworks, enamino esters may undergo hydrolysis or tautomerization under acidic/basic conditions.
Spectroscopic and Crystallographic Comparisons
- NMR and FTIR: Methyl enoates typically show characteristic carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ in FTIR. For this compound, additional N–H stretches (~3300 cm⁻¹) and C=C stretches (~1600 cm⁻¹) would be expected.
- Crystallography: Hydrogen bonding patterns, critical for crystal packing, are influenced by the amino group. Similar to findings in Etter’s hydrogen-bonding analysis, the amino group may form N–H···O interactions with ester carbonyls, stabilizing the crystal lattice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



